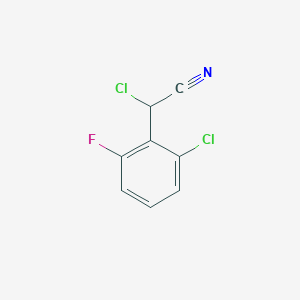
2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile
Übersicht
Beschreibung
“2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5ClFN . It is also known by other names such as 2-chloro-6-fluorophenylacetonitrile, 2-chloro-6-fluorobenzyl cyanide, and 2-2-chloro-6-fluorophenyl acetonitrile . This compound may be used in the synthesis of aryl fluorinated building blocks .
Molecular Structure Analysis
The molecular structure of “2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile” is represented by the SMILES stringC1=CC(=C(C(=C1)Cl)CC#N)F . This indicates that the molecule consists of a benzene ring with chlorine and fluorine substituents, and a nitrile group attached to the benzene ring via a two-carbon chain. Physical And Chemical Properties Analysis
“2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile” is insoluble in water . It has a melting point of 40°C to 43°C and a boiling point of 85°C at 2mmHg . The flash point is greater than 110°C (230°F) . The molecular weight of the compound is 169.59 g/mol .Wissenschaftliche Forschungsanwendungen
In another study, heterocyclic compounds have been found to have medicinal importance . These compounds can be synthesized using various methods and have been used as antidiabetic and anti-tubercular agents .
Please consult with a chemical supplier or a specialist in the field for more specific and detailed information about the applications of “2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile”.
- They are used in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Agrochemical and Pharmaceutical Industries
Thrombin Inhibitors
- The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via formation of diazonium salt intermediate .
- This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
- As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
- Methylpyridine derivatives, especially 3-methylpyridine, are now widely used in the agrochemical industry .
- Currently, the pesticide industry has evolved to the fourth generation of pesticides. The first generation is organochlorine pesticides, such as DDT and benzex; the second generation is organophosphorus pesticides, such as methamidophos and parathion; the third generation is pyrethroid pesticides, such as cypermethrin and deltamethrin, and the fourth generation is pyridine pesticides such as haloxyfop-P-methyl, fluazifop-P-butyl, fluazinam, fluopyram and picoxystrobin .
- Methylpyridine derivatives are mainly used to produce the fourth generation of agrochemical products with high efficacy and low toxicity, and most of the intermediates of the fourth generation of advanced pesticides are fluorine-containing pyridine products .
Sandmeyer Reaction
Agrochemical Industry
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-2-(2-chloro-6-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-5-2-1-3-7(11)8(5)6(10)4-12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOVTOZIYHZIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



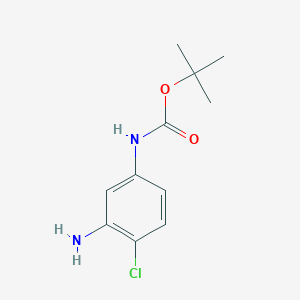

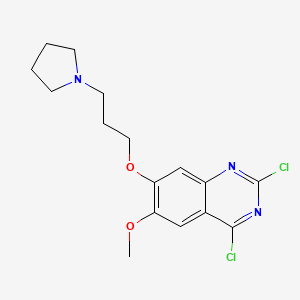

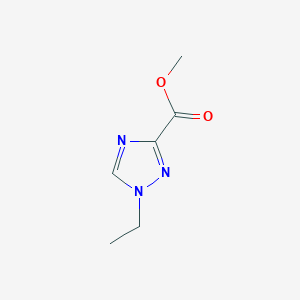
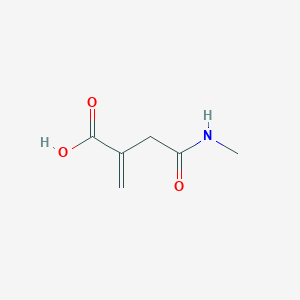
![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)

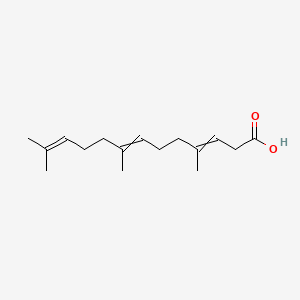
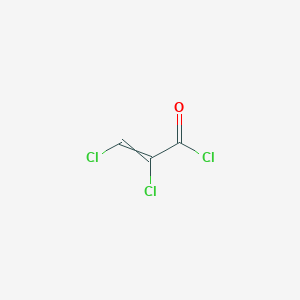
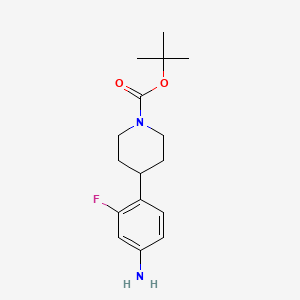

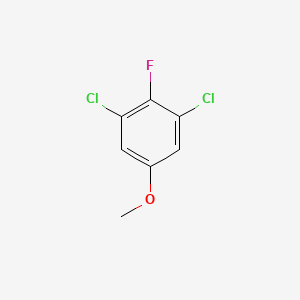
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)